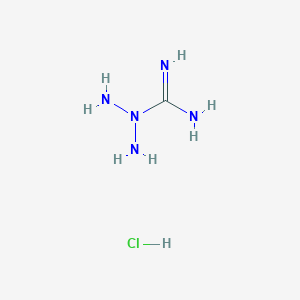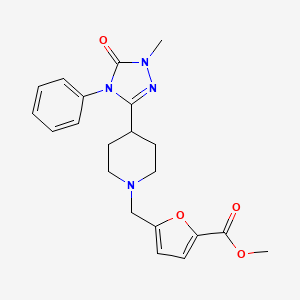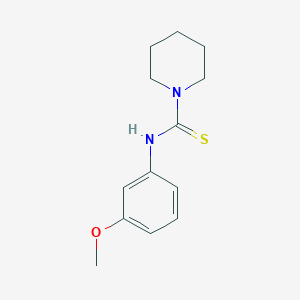
N',N'-Diaminoguanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-Diaminoguanidine monohydrochloride: is an organic compound with the molecular formula CH8ClN5. It is a white to light beige crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocyclic Compounds: N’,N’-Diaminoguanidine monohydrochloride is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Enzyme Inhibition Studies: This compound has been studied for its ability to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: N’,N’-Diaminoguanidine monohydrochloride is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry:
Intermediate in Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds used in various industrial applications.
Safety and Hazards
N’,N’-Diaminoguanidine monohydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mécanisme D'action
Target of Action
N’,N’-Diaminoguanidine monohydrochloride is primarily used as an intermediate in the synthesis of the anti-coccidial drug, chlorbenzamidine . The primary targets of this compound are the coccidia parasites that infect chickens, rabbits, and other animals .
Mode of Action
It is known to undergo condensation reactions with various aldehydes and ketones to yield bis guanidine derivatives . These derivatives may interact with the biological targets in the host organism or the parasite, leading to the observed anti-coccidial effects.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of chlorbenzamidine, an anti-coccidial drug . Chlorbenzamidine likely disrupts the life cycle of the coccidia parasites, thereby exerting its therapeutic effects.
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The primary result of the action of N’,N’-Diaminoguanidine monohydrochloride is the synthesis of chlorbenzamidine, an effective anti-coccidial drug . Chlorbenzamidine is known to have broad-spectrum, high-efficiency, low-toxicity, and convenient administration . It is primarily used to treat coccidiosis in chickens, rabbits, and other animals .
Action Environment
The action, efficacy, and stability of N’,N’-Diaminoguanidine monohydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water suggests that the presence of water could influence its action and distribution in the body.
Analyse Biochimique
Biochemical Properties
N’,N’-Diaminoguanidine monohydrochloride has been found to act as a substrate for horseradish peroxidase and peroxidases in Mycobacterium tuberculosis extracts . This suggests that it can interact with these enzymes and potentially influence their activity.
Molecular Mechanism
It is known to bind to certain enzymes, such as horseradish peroxidase, suggesting that it may exert its effects at the molecular level through enzyme inhibition or activation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’,N’-Diaminoguanidine monohydrochloride typically begins with guanidine hydrochloride and hydrazine hydrate.
Reaction Conditions: The reaction involves dissolving guanidine hydrochloride in water, followed by the slow addition of hydrazine hydrate. The mixture is then heated to around 60°C for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
Industrial Production Methods: In industrial settings, the production of N’,N’-Diaminoguanidine monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more controlled conditions to ensure high yield and purity. The product is typically dried under vacuum to remove any residual solvents .
Analyse Des Réactions Chimiques
Types of Reactions:
Condensation Reactions: N’,N’-Diaminoguanidine monohydrochloride undergoes condensation reactions with aldehydes and ketones to form bis guanidine derivatives.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include aldehydes and ketones. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Bis Guanidine Derivatives: Formed through condensation reactions with aldehydes and ketones.
Oxidized and Reduced Products: Depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
- Aminoguanidine hydrochloride
- Methylguanidine hydrochloride
- 1,1-Dimethylguanidine hydrochloride
Comparison:
- Aminoguanidine hydrochloride: Similar in structure but differs in the number of amino groups attached to the guanidine moiety. It is also used as an enzyme inhibitor but has different specificity and potency .
- Methylguanidine hydrochloride: Contains a methyl group, which alters its chemical properties and reactivity compared to N’,N’-Diaminoguanidine monohydrochloride .
- 1,1-Dimethylguanidine hydrochloride: Has two methyl groups, making it more hydrophobic and affecting its solubility and interaction with enzymes .
N’,N’-Diaminoguanidine monohydrochloride stands out due to its unique combination of amino groups, which confer specific reactivity and binding properties, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
1,1-diaminoguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIZLHIMZCLSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2871406.png)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2871407.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)
![5-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2871412.png)
![N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![2-(2-Bromo-4-fluorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2871425.png)
